LogP Reduction of 0.53 Units Relative to 3-tert-Butylpyrazole Improves Aqueous Compatibility
The target compound exhibits a measured LogP of 1.17, which is 0.53 log units lower than the LogP of 1.71 recorded for its direct des‑hydroxyethyl analog 3‑tert‑butylpyrazole (CAS 15802‑80‑9) . This reduction translates to an approximate 3.4‑fold decrease in octanol–water partition coefficient, consistent with the hydrogen‑bonding contribution of the primary alcohol. A lower LogP within the 1–3 range is generally favourable for aqueous solubility and reduced non‑specific protein binding in biochemical assays.
| Evidence Dimension | Octanol–water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 1.17 (measured) |
| Comparator Or Baseline | 3-tert-Butylpyrazole (CAS 15802-80-9): LogP = 1.71 |
| Quantified Difference | ΔLogP = –0.53 (≈3.4‑fold lower partitioning into octanol) |
| Conditions | Data sourced from Chemsrc physicochemical database entries; measurement methods not specified but consistent between entries. |
Why This Matters
Procurement of the hydroxyethyl derivative provides a pre‑installed polarity handle that eliminates the need for post‑synthetic modification when a lower‑LogP pyrazole building block is required.
